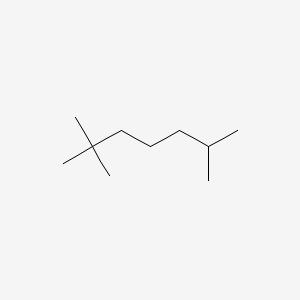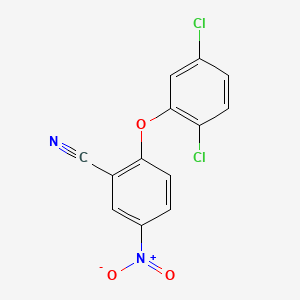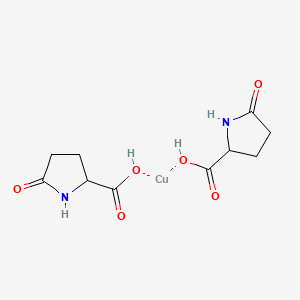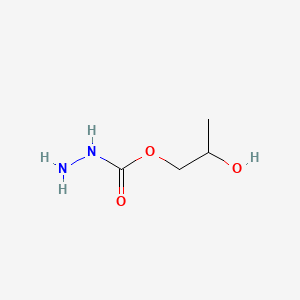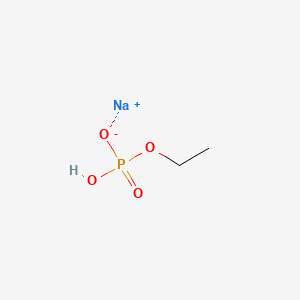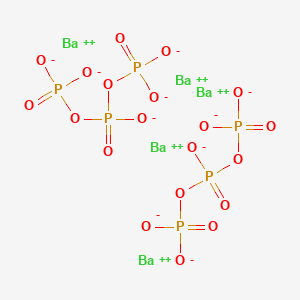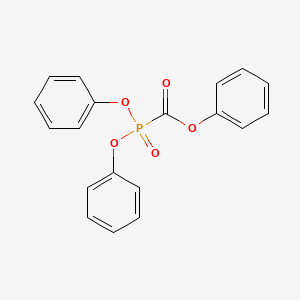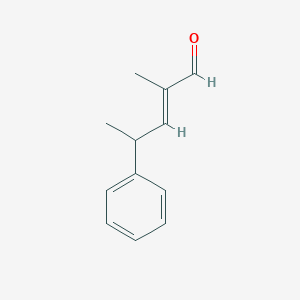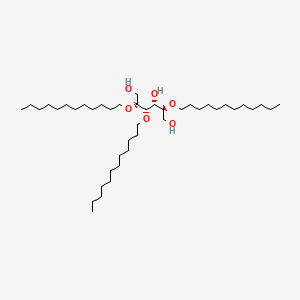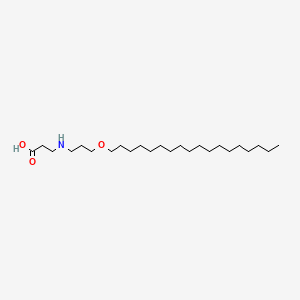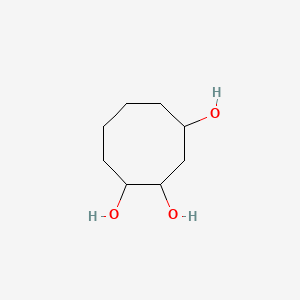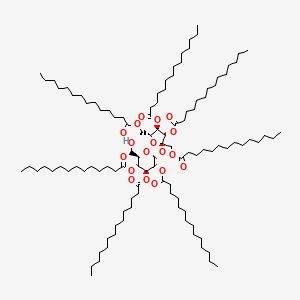
Sucrose heptamyristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose heptamyristate is a sucrose ester, specifically a heptaester of sucrose and myristic acid. It is a non-ionic surfactant known for its emulsifying properties and is used in various industrial applications, including food, cosmetics, and pharmaceuticals . The compound is characterized by its ability to form stable emulsions and its biodegradability, making it an environmentally friendly option.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose heptamyristate is typically synthesized through the esterification of sucrose with myristic acid. This process can be catalyzed by chemical or enzymatic methods. Chemical catalysis often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Enzymatic catalysis, on the other hand, employs lipases to facilitate the esterification reaction under milder conditions, which can be more environmentally friendly and produce fewer by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose heptamyristate can undergo various chemical reactions, including:
Substitution: The ester groups in this compound can be substituted with other functional groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Sucrose heptamyristate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sucrose heptamyristate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is attributed to the amphiphilic nature of the molecule, with the hydrophilic sucrose moiety and the hydrophobic myristic acid chains . In biological systems, it can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules .
Comparaison Avec Des Composés Similaires
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
- Sucrose octaacetate
Sucrose heptamyristate stands out due to its higher degree of esterification, which can enhance its emulsifying efficiency and stability in various formulations .
Propriétés
Numéro CAS |
94031-24-0 |
|---|---|
Formule moléculaire |
C110H204O18 |
Poids moléculaire |
1814.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C110H204O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-97(112)119-93-96-105(123-100(115)88-81-74-67-60-53-46-39-32-25-18-11-4)108(126-103(118)91-84-77-70-63-56-49-42-35-28-21-14-7)110(127-96,94-120-98(113)86-79-72-65-58-51-44-37-30-23-16-9-2)128-109-107(125-102(117)90-83-76-69-62-55-48-41-34-27-20-13-6)106(124-101(116)89-82-75-68-61-54-47-40-33-26-19-12-5)104(95(92-111)121-109)122-99(114)87-80-73-66-59-52-45-38-31-24-17-10-3/h95-96,104-109,111H,8-94H2,1-7H3/t95-,96-,104-,105-,106+,107-,108+,109-,110+/m1/s1 |
Clé InChI |
XQJYXYBLMYFQOY-WIKZPNJNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


